Ethyl p-bis(2-hydroxyethyl)aminobenzoate

描述

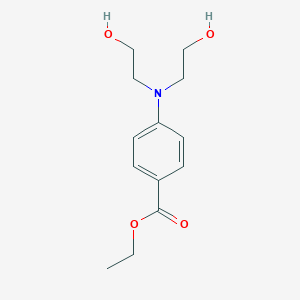

Ethyl p-bis(2-hydroxyethyl)aminobenzoate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl p-bis(2-hydroxyethyl)aminobenzoate, also known as Benzoic acid, p-(bis(2-hydroxyethyl)amino)-, ethyl ester, is a compound with significant biological activity. Its molecular formula is C13H19N O4, and it has a molecular weight of 253.2943 g/mol. This compound is primarily studied for its applications in cosmetics and pharmaceuticals due to its properties as a UV filter and potential therapeutic effects.

- CAS Registry Number : 15716-30-0

- IUPAC Name : this compound

- Molecular Structure : The structure consists of a benzoic acid moiety with two hydroxyethylamino groups, which contribute to its solubility and biological interactions.

1. Skin Irritation and Sensitization Studies

Research has shown that this compound exhibits low irritation potential on skin and mucous membranes:

- In a study involving male hairless mice, the compound applied as a 10% aqueous solution resulted in no significant irritation after five days of application .

- When tested on rabbit skin, formulations containing 1% of the compound were not irritating under occlusive conditions for four hours .

- Eye irritation tests indicated mild conjunctival redness but no severe corneal or iris damage, suggesting a low irritant profile .

2. Toxicological Profile

Toxicological assessments highlight the safety profile of this compound:

- A subacute toxicity study in rats administered doses up to 400 mg/kg/day revealed dose-related effects on blood parameters and organ discoloration but did not establish a non-toxic dose level .

- The NOAEL (No Observed Adverse Effect Level) was determined to be 25 mg/kg based on observed effects at higher doses .

3. Mutagenicity Studies

Mutagenicity assessments indicate that this compound may have genotoxic potential under certain conditions:

- In vitro studies showed positive results for gene mutation in Salmonella typhimurium when tested in its sulphate form .

- However, it did not induce micronuclei in vivo in CD-I mice, suggesting that while there may be some mutagenic activity in vitro, this does not necessarily translate to significant risk in living organisms .

Case Study 1: Cosmetic Application

In cosmetic formulations, this compound serves as an effective UV filter. Its incorporation into sunscreens has been associated with improved skin protection against UV radiation while maintaining low irritation potential.

Case Study 2: Pharmaceutical Development

Research into the pharmaceutical applications of this compound has focused on its role as a potential therapeutic agent. Studies have explored its efficacy in enhancing drug solubility and bioavailability due to its amphiphilic nature.

Summary Table of Biological Activities

科学研究应用

Pharmaceutical Applications

Ethyl p-bis(2-hydroxyethyl)aminobenzoate has been investigated for its potential use in drug formulations, particularly as a UV filter and in topical applications. The compound exhibits properties that make it suitable for incorporation into sunscreens and other cosmetic products.

UV Protection

Research indicates that this compound can provide protection against UV radiation, making it valuable in the formulation of sunscreens. It acts by absorbing UV light and preventing skin damage caused by sun exposure. A study published in the Journal of Cosmetic Science highlighted its efficacy as a UV filter, demonstrating significant absorption in the UVB range .

Antimicrobial Properties

This compound has also shown antimicrobial activity. A study conducted by researchers at the University of São Paulo found that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential use as a preservative in cosmetic formulations .

Cosmetic Applications

In cosmetics, this compound serves not only as a UV filter but also enhances the stability and efficacy of formulations.

Skin Care Products

The compound is commonly used in skin care products due to its moisturizing properties. It helps to improve skin hydration and elasticity when included in creams and lotions .

Hair Care Products

In hair care formulations, this compound can enhance the condition of hair by providing moisture and protection against environmental damage.

Material Science Applications

This compound is utilized in material science for its properties that allow it to act as a cross-linking agent in polymer chemistry.

Polymerization Processes

The compound is involved in cationic polymerization processes, which are essential for producing certain types of epoxy resins used in adhesives and coatings . These applications are crucial for developing durable materials with enhanced mechanical properties.

Data Summary Table

Case Study 1: Sunscreen Formulation

A formulation study published by the International Journal of Cosmetic Science demonstrated the effectiveness of this compound as a broad-spectrum UV filter when combined with other active ingredients. The study reported improved SPF values and stability over time, indicating its suitability for commercial sunscreen products.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations commonly used in cosmetic formulations, supporting its role as a preservative .

属性

IUPAC Name |

ethyl 4-[bis(2-hydroxyethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPHFLGZXKHBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166219 | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15716-30-0 | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。